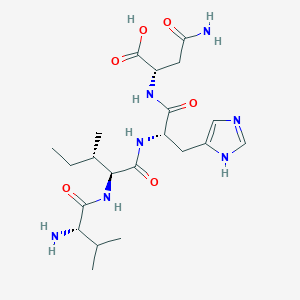
(S)-4-amino-2-((S)-2-((2S,3S)-2-((S)-2-amino-3-methylbutanamido)-3-methylpentanamido)-3-(1H-imidazol-4-yl)propanamido)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angiotensinogen fragment 11-14 is a synthetic peptide derived from the larger angiotensinogen protein. This fragment consists of the amino acids Valine, Isoleucine, Histidine, and Asparagine. It is a product of the action of human kidney renin on human angiotensinogen . Angiotensinogen is the sole precursor of all angiotensin peptides, which play crucial roles in the regulation of blood pressure and fluid balance .
准备方法
Synthetic Routes and Reaction Conditions
Angiotensinogen fragment 11-14 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of angiotensinogen fragment 11-14 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
化学反应分析
Types of Reactions
Angiotensinogen fragment 11-14 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of histidine can lead to decreased binding affinity to its target receptors .
科学研究应用
Angiotensinogen fragment 11-14 has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques
作用机制
The mechanism of action of angiotensinogen fragment 11-14 involves its interaction with the renin-angiotensin system. Renin cleaves angiotensinogen to produce angiotensin I, which is further processed to angiotensin II. Angiotensin II binds to its receptors, leading to vasoconstriction and increased blood pressure. Angiotensinogen fragment 11-14 may modulate this pathway by influencing the activity of renin and other enzymes involved in the cascade .
相似化合物的比较
Similar Compounds
Angiotensin I: A decapeptide produced from the cleavage of angiotensinogen by renin.
Angiotensin II: An octapeptide derived from angiotensin I, known for its potent vasoconstrictive properties.
Angiotensin III: A heptapeptide formed from the degradation of angiotensin II, with similar but less potent effects.
Uniqueness
Angiotensinogen fragment 11-14 is unique due to its specific sequence and its role as a substrate for renin. Unlike other angiotensin peptides, it does not directly exert biological effects but serves as a precursor in the renin-angiotensin system .
属性
分子式 |
C21H35N7O6 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t11-,13-,14-,16-,17-/m0/s1 |
InChI 键 |
LVPCJMUBOHOZHE-LLLJDESDSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
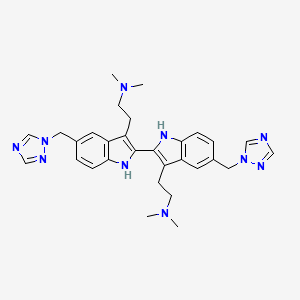
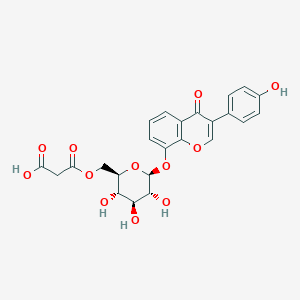
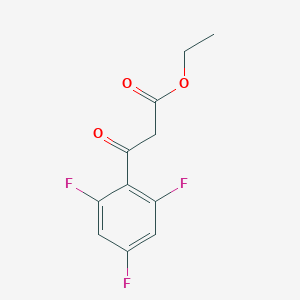
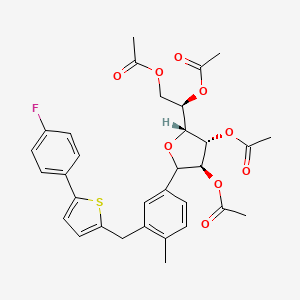




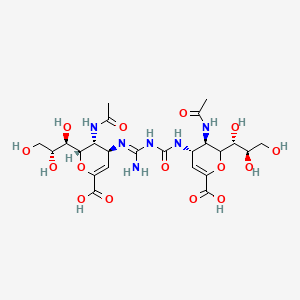
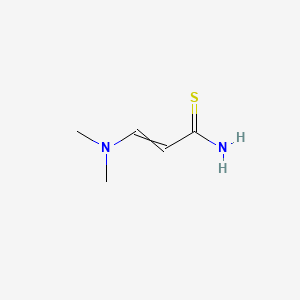
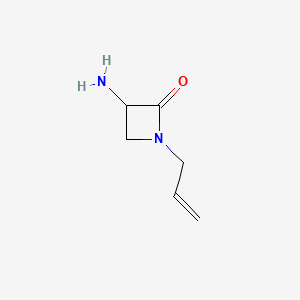
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
